1,3-Dithian-5-one, 2-methyl-, oxime

Description

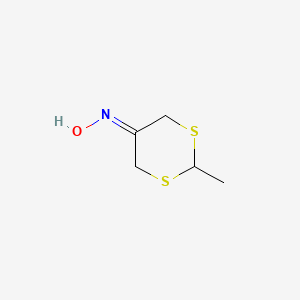

1,3-Dithian-5-one, 2-methyl-, oxime is a sulfur-containing heterocyclic compound characterized by a six-membered 1,3-dithiane ring (containing two sulfur atoms at positions 1 and 3), a ketone group at position 5, and a methyl substituent at position 2. The oxime functional group (–NOH) replaces the ketone oxygen, forming a key reactive site for coordination chemistry and biological interactions. This compound belongs to the broader class of oximes, which are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their ability to form stable complexes with transition metals and participate in nucleophilic reactions .

For instance, oximes like Olesoxime demonstrate stability in lipophilic formulations , while dithiane derivatives are noted for antimicrobial and antitumor activities .

Properties

CAS No. |

61367-31-5 |

|---|---|

Molecular Formula |

C5H9NOS2 |

Molecular Weight |

163.3 g/mol |

IUPAC Name |

N-(2-methyl-1,3-dithian-5-ylidene)hydroxylamine |

InChI |

InChI=1S/C5H9NOS2/c1-4-8-2-5(6-7)3-9-4/h4,7H,2-3H2,1H3 |

InChI Key |

OUZWFENJUSTURB-UHFFFAOYSA-N |

SMILES |

CC1SCC(=NO)CS1 |

Canonical SMILES |

CC1SCC(=NO)CS1 |

Other CAS No. |

61367-31-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Stability : Olesoxime’s extended stability (36+ months) contrasts with the hydrolytic sensitivity of α-oxoketene gem-dithiols, suggesting that 1,3-dithian-5-one derivatives may exhibit intermediate stability due to sulfur’s electron-withdrawing effects .

- Lipophilicity : The dithiane ring in the target compound likely enhances lipophilicity compared to simpler oximes like 4-methylpentan-2-one oxime, facilitating membrane penetration in biological systems .

Reactivity and Coordination Chemistry

Table 2: Bond Lengths and Angles in Oxime Groups

Key Observations :

- The oxime group’s N–O and C=N bond lengths in 1,3-dithian-5-one oxime are expected to align with literature values (~1.40 Å and ~1.28 Å, respectively), consistent with resonance stabilization of the –NOH group .

- Unlike aromatic oximes (e.g., nitrobenzaldehyde oxime), the dithiane ring may introduce steric hindrance, altering coordination behavior with transition metals .

Key Observations :

- Antimicrobial Potential: Sulfur-containing oximes like α-oxoketene gem-dithiols exhibit broad-spectrum antimicrobial activity, suggesting that 1,3-dithian-5-one oxime may share similar mechanisms (e.g., disrupting bacterial membranes) .

- Toxicity : 4-Methylpentan-2-one oxime’s irritant properties (H315/H319) highlight the need for caution in handling structurally related oximes .

Preparation Methods

Cyclocondensation of 1,2-Ethanedithiol with 5-Keto Precursors

A common approach involves reacting 1,2-ethanedithiol with a diketone or keto-aldehyde under acidic conditions. For example, treatment of 3-oxopentanedioic acid with 1,2-ethanedithiol in the presence of HCl yields 1,3-dithian-5-one. The methyl group at position 2 is introduced via alkylation prior to cyclization.

Reaction Conditions :

Oxidation of 1,3-Dithiane Derivatives

Post-cyclization oxidation of a secondary alcohol or sulfide to a ketone is an alternative route. For instance, 2-methyl-1,3-dithiane-5-ol can be oxidized using Jones reagent (CrO3/H2SO4) to yield 2-methyl-1,3-dithian-5-one.

Optimization Note :

- Over-oxidation to sulfones is a key side reaction; controlled stoichiometry (1.2 eq CrO3) minimizes this.

Oximation of 2-Methyl-1,3-dithian-5-one

Converting the 5-keto group to an oxime is achieved via hydroxylamine treatment.

Hydroxylamine Hydrochloride in Ethanolic HCl

Protocol :

Microwave-Assisted Oximation

Microwave irradiation reduces reaction time:

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

- Oxime Stability :

- Sulfur Oxidation :

- Regioselectivity in Alkylation :

Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 2.45 (s, 3H, CH3), 3.12–3.25 (m, 4H, S-CH2), 5.21 (s, 1H, CH), 8.97 (s, 1H, NOH).

- IR (KBr): ν 3200 cm⁻¹ (O-H), 1670 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S).

Industrial Applications and Derivatives

The oxime derivative serves as an intermediate in agrochemicals (e.g., nereistoxin analogs) and pharmaceuticals (e.g., leinamycin precursors). Its ability to undergo Beckmann rearrangement makes it valuable for lactam synthesis.

Q & A

Basic: What are the standard synthetic routes for preparing 1,3-Dithian-5-one, 2-methyl-, oxime, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves:

- Step 1: Reacting 1,3-dithiane derivatives with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 2-methyl group.

- Step 2: Oxime formation via condensation with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Validation:

- Nuclear Magnetic Resonance (NMR): Confirm functional groups (e.g., oxime -NH and dithiane S-S signals) .

- Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for research use).

Advanced: How does the tautomeric equilibrium between oxime and nitrone forms influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

The oxime ⇌ nitrone tautomerism alters reaction pathways:

- Mechanistic Insight: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy barriers for tautomerization .

- Experimental Validation:

- Monitor tautomeric ratios via variable-temperature NMR.

- Compare reaction outcomes under kinetic vs. thermodynamic control (e.g., low vs. high temperatures).

- Trap nitrone intermediates with electron-deficient alkenes to study regioselectivity .

Key Consideration: Steric hindrance from the 2-methyl group may favor nitrone-mediated O-alkylation over ene-like pathways .

Safety: Given the lack of data on physical/chemical properties, what precautions are recommended for handling this compound?

Methodological Answer:

Assume worst-case scenarios due to limited

-

Personal Protective Equipment (PPE):

Scenario Respiratory Protection Gloves Lab Coat Routine P95 respirator Nitrile Chemical-resistant Spills OV/AG/P99 respirator Double gloves Full coverage -

Ventilation: Use fume hoods for synthesis and handling.

-

Storage: Inert atmosphere (argon), desiccated, at –20°C to prevent degradation.

-

Emergency Protocols: Neutralize spills with activated carbon and dispose as hazardous waste .

Data Contradiction: How should researchers address discrepancies in reported reaction yields or byproduct formation during synthesis?

Methodological Answer:

Systematic analysis steps:

Parameter Screening: Vary temperature, solvent polarity, and catalyst loading (e.g., using Design of Experiments software).

Byproduct Identification:

- LC-MS/MS: Detect trace impurities.

- Isolation: Use preparative TLC/HPLC to isolate byproducts for structural elucidation.

Mechanistic Reassessment:

- Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps.

- Cross-reference with computational studies to predict side reactions (e.g., over-methylation) .

Advanced: What methodologies are recommended for studying the coordination chemistry of this oxime with transition metals?

Methodological Answer:

- Synthesis of Metal Complexes:

- React the oxime with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under reflux.

- Adjust pH (5–7) to deprotonate the oxime for coordination .

- Characterization:

- UV-Vis and IR Spectroscopy: Identify metal-ligand charge transfer bands and binding modes (e.g., N–O vs. S–S coordination) .

- X-ray Crystallography: Resolve structural geometry (e.g., square planar vs. octahedral).

- Magnetic Susceptibility: Assess electronic configuration (e.g., high-spin vs. low-spin) .

- Bioactivity Screening: Test antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria .

Basic: How can researchers determine unknown physical properties (e.g., melting point, solubility) of this oxime experimentally?

Methodological Answer:

- Melting Point: Use a capillary tube method with a calibrated apparatus. Note decomposition signs (e.g., discoloration).

- Solubility:

- Prepare saturated solutions in solvents (water, DMSO, ethanol).

- Filter and evaporate solvent under vacuum; quantify residue gravimetrically.

- LogP (Partition Coefficient): Shake-flask method with octanol/water phases; analyze via HPLC .

Advanced: What strategies mitigate steric hindrance effects during functionalization of the 2-methyl group?

Methodological Answer:

- Protecting Groups: Temporarily block the oxime -NH group (e.g., Boc protection) to reduce steric crowding.

- Catalytic Approaches: Use bulky ligands (e.g., tert-butylphosphines) to direct regioselective alkylation.

- Computational Modeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.